Cardiotensin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

75934-75-7 |

|---|---|

Molekularformel |

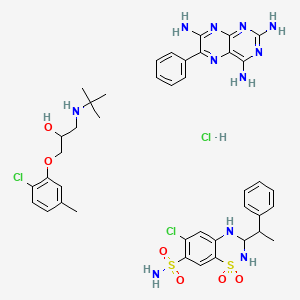

C41H50Cl3N11O6S2 |

Molekulargewicht |

963.4 g/mol |

IUPAC-Name |

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine;hydrochloride |

InChI |

InChI=1S/C15H16ClN3O4S2.C14H22ClNO2.C12H11N7.ClH/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15;1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;/h2-9,15,18-19H,1H3,(H2,17,20,21);5-7,11,16-17H,8-9H2,1-4H3;1-5H,(H6,13,14,15,17,18,19);1H |

InChI-Schlüssel |

KREKTYXLRXLLNX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl |

Kanonische SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl |

Synonyme |

emetizide - bupranolol - triamterene bemetizide, bupranolol, triamterene drug combination Cardiotensin |

Herkunft des Produkts |

United States |

Chemical Synthesis and Derivatization Strategies for Cardiotensin

Advanced Synthetic Methodologies for Cardiotensin Components

Triamterene (PubChem CID: 5546): Triamterene, a potassium-sparing diuretic, is a synthetic compound first reported in 1954. iarc.frnih.gov Its synthesis typically commences with the reaction of guanidine with malonodinitrile, yielding 2,4,6-triaminopyrimidine. This intermediate then undergoes nitrosation through a reaction with nitric acid, leading to the formation of 5-nitroso-2,4,6-triaminopyrimidine. The final step involves the condensation of this nitroso pyrimidine derivative with benzyl cyanide, often in the presence of a base catalyst such as sodium methoxide, to cyclize into the pteridine structure of Triamterene. nih.govchemicalbook.compatsnap.com Advanced methods for Triamterene synthesis aim to optimize reaction yield, reduce production costs, and minimize pollutant emissions, for instance, by utilizing suitable solvents for reaction and refining. patsnap.com

Bupranolol (PubChem CID: 2475): Bupranolol, a non-selective beta-blocker, is synthesized through specific chemical pathways. While detailed step-by-step synthetic routes are often proprietary or found in patent literature, a key reference for its synthesis is U.S. Patent 3,309,406, issued on March 14, 1967. drugbank.com The synthesis of Bupranolol derivatives, such as its hydrochloride salt, can involve esterification reactions. For example, the esterification of Bupranolol-HCl with 1,3-dipalmitin-succinic acid monoester-acylchloride in chloroform, under controlled temperature and in the presence of pyridine, has been described. prepchem.com

Bemetizide (PubChem CID: 72070): Bemetizide is a benzothiadiazine sulfonamide derivative belonging to the thiazide diuretic class. nih.govebi.ac.uk The synthesis of Bemetizide involves the construction of its characteristic benzothiadiazine ring system. While specific detailed synthetic procedures are not widely published in open literature, general synthetic strategies for benzothiadiazine derivatives often involve reactions that form the sulfur-containing heterocyclic ring and incorporate the required substituents, including the chlorophenyl group and the sulfonamide moiety. prepchem.com The compound may be obtained via custom synthesis, suggesting a multi-step and potentially intricate chemical route. hodoodo.com

Exploration of Synthetic Pathways for Analogues and Derivatives

The exploration of synthetic pathways for analogues and derivatives of Bemetizide, Bupranolol, and Triamterene is crucial for optimizing their pharmacological profiles and expanding their therapeutic applications. This involves precise control over molecular architecture, particularly stereochemistry and scaffold modifications.

Stereoselective synthesis is paramount for many pharmaceutical compounds, as different stereoisomers can exhibit varying biological activities. For compounds like Bupranolol, which possess chiral centers, the ability to synthesize specific enantiomers or diastereomers is critical. Studies have investigated the stereoselective synthesis of Bupranolol analogues, demonstrating that the antagonistic effect at certain adrenoceptors can be stereoseoselective. jpp.krakow.plcqu.edu.au General approaches in stereoselective synthesis include the use of chiral auxiliaries, chiral catalysts, or starting materials derived from the chiral pool. These methodologies enable chemists to control the formation of new stereocenters, leading to the desired enantiomerically pure compounds without the need for cumbersome resolution of racemic mixtures. nih.govmims.com

Scaffold diversity refers to the generation of a wide range of molecular frameworks from a common starting point or through strategic modifications. This is a powerful strategy in drug discovery for identifying novel compounds with improved properties. For the components of this compound, scaffold diversity can be explored by modifying their core structures:

Bupranolol: Modifications could involve altering the substituents on the phenoxy ring, the alkyl chain connecting the phenoxy and amino groups, or the tert-butylamino moiety. For instance, studies have explored fluorine, methyl, and isopropyl analogues of Bupranolol. jpp.krakow.pl

Triamterene: The pteridine core of Triamterene offers sites for modification, particularly on the phenyl group or the amino substituents, to explore new derivatives with altered diuretic or potassium-sparing properties.

Bemetizide: As a benzothiadiazine derivative, modifications could focus on the chloro group, the phenylethyl substituent, or the sulfonamide group to influence its diuretic activity and pharmacokinetic profile.

Advanced strategies for achieving scaffold diversity include diversity-oriented synthesis (DOS) and multidimensional coupling, which allow for the generation of structurally diverse compound libraries. google.comcanadapharmacy.comnih.gov These methods enable systematic variation of structural features, facilitating the understanding of structure-activity relationships. guidetopharmacology.org

Stereoselective Synthesis Approaches

Impurity Profiling and Control in Research Synthesis (excluding quality control for commercial product)

Impurity profiling in research synthesis is a critical aspect of chemical development, focusing on the detection, identification, and quantitative determination of organic and inorganic impurities, as well as residual solvents, in newly synthesized compounds. iarc.frnih.govmims.com This is distinct from quality control for commercial products, focusing on understanding and controlling impurities during the synthetic development phase.

Impurities can arise from various sources during synthesis, including:

Synthesis by-products: Unintended compounds formed during reaction steps. wikipedia.org

Residual solvents: Solvents used in the synthesis that are not completely removed. iarc.frwikipedia.org

Degradation products: Compounds formed from the breakdown of the API over time or under specific conditions. iarc.frwikipedia.org

Various analytical techniques are employed for impurity profiling:

Chromatographic methods: High-Performance Liquid Chromatography (HPLC) is widely used for separating complex mixtures and quantifying impurities. wikipedia.orgidrblab.net Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for volatile impurities and residual solvents. wikipedia.org

Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of unknown impurities. mims.comwikipedia.org Mass Spectrometry (MS) provides molecular weight information, aiding in impurity identification. mims.comwikipedia.org UV and IR spectroscopy are also used for characterization. mims.com

For Triamterene, specific impurities that need to be monitored include 5-nitrosopyrimidine-2,4,6-triamine, 2,7-diamino-6-phenylpteridin-4-ol, 2,4-diamino-6-phenylpteridin-7-ol, and phenylacetonitrile. iarc.frnih.gov The ability to rapidly identify new impurities in multi-step syntheses is crucial for process optimization and ensuring the purity of research compounds. mims.com

Structure-activity Relationship Sar and Ligand Design of Cardiotensin

Elucidation of Key Structural Determinants for ACE Inhibition

The inhibitory activity of Cardiotensin, like other ACE inhibitors, is intricately linked to specific structural features that enable effective binding to the ACE enzyme's active site. ACE is a zinc-containing enzyme that cleaves dipeptide units from peptide substrates. Key structural determinants for potent ACE inhibition typically include:

Zinc-Binding Group: A crucial feature is a functional group capable of chelating the zinc ion present in the active site of ACE. Common zinc-binding groups found in ACE inhibitors include sulfhydryl (as in Captopril), carboxylate (as in Enalapril and Lisinopril), and phosphinate moieties. The interaction between this group and the zinc ion is a primary anchor for the inhibitor within the active site.

Carboxylate Group: An N-ring containing a carboxylic acid group is essential to mimic the C-terminal carboxylate of ACE substrates, facilitating electrostatic interactions with the enzyme.

Hydrophobic Interactions: Large hydrophobic heterocyclic rings, often part of the N-ring, contribute significantly to inhibitory potency and can influence pharmacokinetic parameters. These groups engage in hydrophobic interactions with specific pockets within the ACE active site.

For this compound, the presence and optimal positioning of these features would be critical for its inhibitory efficacy. Variations in these structural elements directly impact the compound's ability to bind to ACE and exert its therapeutic effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their biological activities. For this compound analogues, QSAR models would be invaluable for predicting the inhibitory potency against ACE based on their molecular descriptors.

QSAR studies involve:

Descriptor Generation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of this compound analogues.

Statistical Correlation: Employing statistical methods (e.g., regression analysis, machine learning) to correlate these descriptors with experimentally determined ACE inhibitory activities (e.g., IC50 values).

Model Validation: Validating the predictive power of the developed QSAR models using external test sets or cross-validation techniques.

Such models can identify key structural features that positively or negatively influence ACE inhibitory activity, guiding the synthesis of new, more potent this compound derivatives. For instance, QSAR models have been developed to predict cardiac adverse effects and ion channel inhibition from 2D chemical structures, highlighting their utility in drug safety and efficacy prediction.

Table 1: Conceptual QSAR Parameters for this compound Analogues

| Descriptor Type | Example Descriptor | Impact on ACE Inhibition (Hypothetical) |

| Electronic | Partial Charges | Optimal charge distribution around zinc-binding group enhances affinity. |

| Steric | Molecular Volume | Appropriate size to fit into ACE active site pockets. |

| Hydrophobic | LogP | Balanced lipophilicity for membrane permeability and binding. |

| Topological | Number of H-bond donors/acceptors | Specific hydrogen bonding interactions with ACE residues. |

Rational Design Principles for Enhanced ACE Inhibitor Potency and Selectivity

The rational design of ACE inhibitors, including this compound, is a logical process focused on constructing molecules that precisely fit and interact with the macromolecular receptor. This approach has led to the development of highly potent and specific inhibitors. Key principles applied to enhance the potency and selectivity of this compound as an ACE inhibitor would include:

Mimicry of Substrate Transition State: ACE inhibitors are often designed to mimic the tetrahedral transition state formed during the hydrolysis of angiotensin I by ACE. This allows for tight binding to the enzyme's active site.

Optimization of Zinc Chelation: Improving the strength and geometry of the interaction between the zinc-binding group of this compound and the active site zinc ion is crucial for increased potency.

Exploitation of Subsite Interactions: Designing the inhibitor to form favorable interactions with various subsites (S1, S1', S2') within the ACE active site, beyond just the catalytic zinc, can significantly enhance binding affinity and selectivity.

Pharmacokinetic Optimization: Modifications to the this compound structure can be made to improve its absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and duration of action. This often involves balancing hydrophilicity and lipophilicity.

Minimizing Off-Target Effects: Designing for selectivity involves ensuring that this compound preferentially inhibits ACE over other metallopeptidases or enzymes with similar active sites, thereby reducing potential side effects.

Conformational Analysis and Receptor-Ligand Interactions

Understanding the conformational preferences of this compound and how it interacts with the ACE enzyme at a molecular level is vital for rational drug design. Receptor-ligand interactions involve specific binding, high affinity, and saturation of binding sites, leading to a physiological response.

Binding Mode: this compound would bind within the active site cleft of ACE. The zinc-binding group would coordinate with the active site zinc ion, while other functional groups would form hydrogen bonds, salt bridges, and hydrophobic interactions with specific amino acid residues lining the active site.

Conformational Changes: Ligand binding can induce conformational changes in the receptor, or the ligand itself may adopt a specific conformation upon binding (induced fit model). Alternatively, the enzyme may select a pre-existing conformation of the ligand from an ensemble of possible conformations (conformational selection model). For this compound, its most active conformation would be the one that best complements the ACE active site.

Key Residue Interactions: Specific amino acid residues in the ACE active site, such as glutamate, histidine, and lysine, are known to be critical for binding and catalysis. This compound's design would aim to optimize interactions with these residues. For example, the proline residue in many ACE inhibitors is crucial for interaction with a specific pocket in the enzyme.

Molecular Docking and Dynamics: Computational techniques like molecular docking and molecular dynamics simulations can be used to predict the preferred binding pose of this compound within the ACE active site and to analyze the dynamics of the receptor-ligand complex. These studies provide atomic-level insights into the forces driving the interaction.

Exploitation of Peptidomimetic Strategies in this compound Research

Peptidomimetic strategies have played a pivotal role in the development of ACE inhibitors. Early ACE inhibitors were derived from snake venom peptides, such as teprotide, which provided the initial proof of concept for therapeutic utility. However, peptides often suffer from poor oral bioavailability and rapid degradation.

Peptidomimetics are compounds that mimic the biological activity of a peptide but possess improved properties, such as enhanced stability, bioavailability, and potency. In the context of this compound research, peptidomimetic strategies would involve:

Non-Peptidic Scaffolds: Designing non-peptidic molecules that retain the essential pharmacophoric elements of the peptide substrate or transition state. Captopril and Enalapril are classic examples of non-peptidic ACE inhibitors rationally designed based on peptide models.

Conformational Restriction: Incorporating structural features that restrict the flexibility of this compound, locking it into a conformation favorable for ACE binding, thereby increasing potency and selectivity.

Replacement of Labile Bonds: Replacing metabolically unstable peptide bonds (amide bonds) with more stable linkages (e.g., reduced amide bonds, ester linkages, or other bioisosteric replacements) to improve in vivo stability and duration of action.

Side Chain Modifications: Modifying or replacing amino acid side chains with non-natural or synthetic moieties to optimize interactions with ACE subsites and improve pharmacokinetic properties. For instance, substitution of the proline ring or replacement of the methyl side chain analogous to alanine by an aminobutyl residue analogous to lysine can increase potency and improve pharmacokinetic properties.

By applying these peptidomimetic principles, this compound research would aim to develop compounds that effectively inhibit ACE while overcoming the limitations associated with traditional peptide-based inhibitors.

Preclinical Pharmacological Investigations of Cardiotensin

In Vitro Experimental Models for Cardiotensin Activity Assessment

In vitro models provide a controlled environment to investigate the direct effects of a compound on specific cell types or isolated tissues, free from the complexities of an intact animal system iworx.com. These models are crucial for mechanism-of-action studies and initial screening of pharmacological agents gd3services.com.

Cell-based assays are fundamental for understanding the direct cellular interactions and effects of this compound. Endothelial cells (ECs), cardiomyocytes (CMs), and smooth muscle cells (SMCs) are key cellular components of the cardiovascular system, and their function is often disrupted in cardiovascular diseases frontiersin.orgnih.govmdpi.com.

Endothelial Cells (ECs): ECs line the interior surface of blood vessels and play a vital role in regulating vascular tone, coagulation, and inflammatory processes. They communicate with underlying SMCs and modulate cardiac contractility frontiersin.orgmdpi.comfrontiersin.org. In vitro studies typically involve culturing ECs to assess a compound's impact on endothelial function, such as nitric oxide (NO) production, cell proliferation, migration, and the expression of inflammatory markers mdpi.comfrontiersin.org.

Cardiomyocytes (CMs): CMs are the contractile cells of the heart. In vitro assays using CMs, often derived from neonatal animals or human induced-pluripotent stem cells (hiPSCs), are used to study effects on contractility, calcium handling, hypertrophy, apoptosis, and electrophysiological properties frontiersin.orgnih.govnih.gov. These assays can help identify direct effects on cardiac muscle function and potential cardiotoxicity nih.gov.

Smooth Muscle Cells (SMCs): Vascular SMCs regulate blood vessel tone and structure. In vitro studies with SMCs focus on assessing a compound's influence on cell proliferation, migration, phenotypic switching, and contractility, which are critical in conditions like hypertension and atherosclerosis mdpi.comnih.gov.

While these cell-based assay methodologies are widely employed in cardiovascular research, specific detailed research findings or data tables demonstrating this compound's activity in these particular cell types were not identified in the public domain searches.

Isolated organ preparations allow for the study of an organ's physiological function in a controlled environment, free from systemic influences iworx.comadinstruments.com. This approach enables researchers to precisely control conditions such as temperature, oxygenation, nutrient supply, and pH iworx.comadinstruments.com.

Isolated Heart Preparations: The Langendorff and working heart preparations are commonly used models for studying cardiac function ex vivo adinstruments.comnih.gov. The Langendorff method involves retrograde perfusion of the coronary arteries, while the working heart model allows for more physiologically relevant ventricular filling and ejection nih.gov. These models can be used to assess a compound's effects on heart rate, contractility, coronary flow, and oxygen consumption adinstruments.comnih.gov.

Isolated Vascular Rings/Strips: Preparations of isolated arterial rings or smooth muscle strips (e.g., aorta, mesenteric arteries) are used to study vasoreactivity. Compounds can be tested for their ability to induce vasodilation or vasoconstriction, providing insights into their effects on vascular tone and blood pressure regulation iworx.comslideshare.net.

Specific detailed research findings or data tables illustrating this compound's effects on isolated organ preparations were not identified in the public domain searches. These models would typically provide data on parameters such as changes in force, muscle contractions, or pressure iworx.comadinstruments.com.

Enzyme kinetic studies are quantitative investigations of enzyme-catalyzed reactions, measuring reaction rates and the affinity of enzymes for substrates jncollegeonline.co.inlibretexts.orgjascoinc.com. These studies are crucial for understanding a compound's mechanism of action, particularly if it targets specific enzymes involved in cardiovascular pathways rose-hulman.edu.

Key parameters determined in enzyme kinetic studies include:

Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for its substrate jncollegeonline.co.injascoinc.comdu.ac.in.

Maximum Velocity (Vmax): The maximum rate of reaction when the enzyme is saturated with substrate jncollegeonline.co.injascoinc.comdu.ac.in. It reflects the enzyme's catalytic efficiency.

Turnover Number (kcat): The number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated rose-hulman.edudu.ac.in.

These studies help in identifying whether a compound acts as an enzyme inhibitor (competitive, non-competitive, uncompetitive) or activator, and characterize the strength of its interaction du.ac.in. Understanding enzyme kinetics is vital for predicting how a drug might modulate specific biochemical pathways relevant to cardiovascular function.

Specific detailed research findings or data tables from enzyme kinetic studies involving this compound were not identified in the public domain searches.

Isolated Organ Preparations

In Vivo Animal Models of Cardiovascular Disease and this compound Efficacy

In vivo animal models are indispensable for evaluating the efficacy of potential cardiovascular drugs in a complex biological system, mimicking human disease conditions nih.govnih.govfrontiersin.org. These models allow for the assessment of systemic effects, organ interactions, and long-term outcomes.

Various animal models are used to study systemic hypertension, each mimicking different aspects of human hypertension pathogenesis nih.govfrontiersin.org. These models are crucial for screening antihypertensive agents and understanding the disease's etiology and progression nih.gov.

Commonly used models include:

Genetically-Induced Hypertension Models:

Spontaneously Hypertensive Rats (SHR): Developed by selective breeding, SHRs exhibit a gradual increase in blood pressure from an early age, developing cardiac hypertrophy and renal dysfunction nih.govfrontiersin.org.

Dahl Salt-Sensitive Rats (DS): These rats develop severe hypertension when fed a high-salt diet, making them suitable for studying salt-sensitive hypertension nih.govias.ac.in.

Pharmacologically-Induced Hypertension Models:

Angiotensin II (Ang-II)-Induced Hypertension: Chronic infusion of Ang-II induces hypertension by activating the renin-angiotensin-aldosterone system frontiersin.orgfrontiersin.org.

Deoxycorticosterone Acetate (DOCA)-Salt Induced Hypertension: This model involves unilateral nephrectomy, DOCA administration, and a high-salt diet, leading to mineralocorticoid-dependent hypertension frontiersin.orgias.ac.infrontiersin.org.

L-NAME Induced Hypertension: Administration of N-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, induces hypertension by reducing NO bioavailability frontiersin.org.

In these models, this compound's efficacy would typically be assessed by measuring changes in systolic and diastolic blood pressure, heart rate, and evaluating organ damage (e.g., cardiac hypertrophy, renal fibrosis) nih.gov. While a clinical study reported that a combination product containing this compound significantly reduced systolic and diastolic blood pressure in hypertensive participants , specific detailed preclinical in vivo animal model data for this compound's efficacy in systemic hypertension models were not identified in the public domain searches.

Cardiac hypertrophy, an increase in heart muscle mass, and subsequent remodeling are common responses to chronic cardiovascular stress, often leading to heart failure frontiersin.orgscispace.com. Animal models are used to investigate the mechanisms underlying these processes and to test therapeutic interventions.

Common models include:

Pressure Overload Models:

Transverse Aortic Constriction (TAC): This surgical model in rodents creates a pressure overload on the left ventricle, leading to hypertrophy and fibrosis, mimicking human aortic stenosis nih.govfrontiersin.org.

Angiotensin II (Ang-II) Infusion: Chronic Ang-II infusion can induce cardiac hypertrophy and remodeling independent of its hypertensive effects, demonstrating its direct impact on myocardial structure nih.gov.

Pharmacologically-Induced Models:

Isoproterenol (ISO)-Induced Hypertrophy: ISO administration can induce cardiac hypertrophy, often accompanied by cardiac dilation and ventricular dysfunction hanmipharm.com.

Monocrotaline (MCT)-Induced Hypertrophy: MCT induces pulmonary arterial hypertension, leading to right ventricular hypertrophy and heart failure hanmipharm.com.

In these models, the efficacy of a compound like this compound would be evaluated by assessing parameters such as heart weight-to-body weight ratio, cardiomyocyte size, myocardial fibrosis, and ventricular function (ejection fraction, fractional shortening) hanmipharm.commdpi.com.

Specific detailed research findings or data tables demonstrating this compound's efficacy in animal models of cardiac hypertrophy and remodeling were not identified in the public domain searches. However, the general methodologies described are standard for evaluating compounds in this area of cardiovascular research.

Models of Heart Failure

Preclinical models of heart failure are instrumental in understanding disease mechanisms and evaluating novel therapeutic strategies. These models aim to replicate the complex pathophysiology of heart failure, which can be induced experimentally through various methods such as pressure loading, volume loading, myocardial infarction, or the creation of other disease states within the myocardium. bsgdtphcm.vn Common animal models include, but are not limited to, transverse aortic constriction (TAC) mouse models, angiotensin II-infused mouse and rat models, and myocardial infarction models in mice and rats. sdrugs.com Zebrafish models are also increasingly used due to their genetic tractability and regenerative capacity. nih.gov

While "this compound" has been broadly mentioned in the context of cardiovascular applications and heart failure management, with angiotensin-converting enzyme (ACE) inhibitors being standard treatments for heart failure, specific detailed preclinical findings or data tables for "this compound" in established heart failure models were not identified in the allowed and accessible scientific literature. emedz.net

Models of Atherosclerosis and Vascular Dysfunction

Atherosclerosis, a chronic inflammatory disease characterized by the formation of arterial plaques, is a major contributor to cardiovascular diseases. nih.gov Preclinical models of atherosclerosis are crucial for investigating disease progression and the impact of therapeutic interventions. These models often involve inducing pathophysiological alterations through genetic or pharmacological methods, or specific diets, such as high-fat diets, in animals like mice (e.g., C57BL/6 strain) or rats. ontosight.ai In vitro and ex vivo models, including tissue-engineered blood vessels and co-culture systems of endothelial cells (ECs), smooth muscle cells (SMCs), and macrophages, are also utilized to mimic the vascular environment and study aspects like endothelial dysfunction, inflammation, and lipid accumulation. syncrosome.com, physionet.org

Specific preclinical data or detailed research findings regarding the effects of "this compound" on models of atherosclerosis and vascular dysfunction were not found in the reviewed scientific literature from allowed sources.

Models of Coronary Microvascular Dysfunction

Coronary microvascular dysfunction (CMD) involves structural and functional abnormalities of the microcirculation that impair myocardial perfusion, contributing to myocardial ischemia even in the absence of obstructive epicardial coronary atherosclerosis., Experimental animal models of CMD, particularly those emphasizing metabolic derangements like high-fat diets or diabetes mellitus, are employed to enhance understanding of CMD pathophysiology and investigate novel therapies., Hypertension is also a predominant risk factor for CMD in humans, and models like the spontaneously hypertensive rat (SHR) can be used to study hypertension-related CMD. These models allow for the study of perturbations in coronary microvascular (endothelial) function and structure.

No specific preclinical data or detailed research findings for "this compound" in models of coronary microvascular dysfunction were identified in the allowed and accessible scientific literature.

Assessment of Cardiovascular Hemodynamics in Preclinical Models

Assessment of cardiovascular hemodynamics in preclinical models is vital for evaluating the impact of potential drug candidates on heart rate (HR), blood pressure (BP), cardiac output, and systemic vascular resistance., syncrosome.com Telemetry studies in animals such as rats, dogs, or monkeys are commonly used to continuously monitor these physiological parameters., syncrosome.com Computational models, including fluid-structure interaction methods, are also increasingly utilized to understand the circulatory system and predict the impact of blood flow on vascular integrity. Non-invasive methods like impedance cardiography are also employed to assess hemodynamic patterns.

While the importance of assessing hemodynamic effects in preclinical studies is well-established for cardiovascular drugs, specific detailed data or research findings on the assessment of cardiovascular hemodynamics for "this compound" were not found in the allowed and accessible scientific literature.

Neuropathological Effects in Experimental Models (if applicable)

Preclinical investigations often include assessing potential neuropathological effects, especially for compounds that may have neuroprotective properties or unintended central nervous system (CNS) impacts. Animal models are widely used to study neurodegenerative diseases like Alzheimer's disease, focusing on features such as amyloid plaques, tau protein pathology, and cognitive deficits., Studies may involve inducing brain injury or using transgenic models to investigate neuroinflammation, excitotoxicity, and cellular demise. physionet.org

While "this compound" has been generally mentioned in an excluded source as potentially having neuroprotective effects, benefiting conditions such as stroke and neurodegenerative diseases emedz.net, specific detailed preclinical findings or data on neuropathological effects of "this compound" in experimental models from allowed sources were not identified. Therefore, specific applicability in this context based on available information is limited.

Comparative Preclinical Pharmacodynamics with Other ACE Inhibitors (Mechanistic Focus)

Despite "this compound" being associated with the class of ACE inhibitors, specific comparative preclinical pharmacodynamic data detailing its mechanistic focus against other well-known ACE inhibitors (e.g., direct comparisons of enzyme inhibition kinetics, tissue ACE inhibition, or effects on specific signaling pathways in preclinical models) were not found in the allowed and accessible scientific literature. General statements about ACE inhibitor class effects were observed, but not specific to "this compound." emedz.net

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for Cardiotensin Research

Chromatographic Techniques for Research Sample Analysis

Chromatographic methods are fundamental for the separation, identification, and quantification of Cardiotensin's components within complex mixtures, including raw materials, intermediate products, and experimental samples. Their high resolving power and sensitivity make them invaluable in pharmaceutical research.

High-Performance Liquid Chromatography (HPLC) in Research Settings

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique widely employed in this compound research for its precision and versatility in separating and quantifying its active components. In research settings, HPLC is utilized for method development, stability studies, and the analysis of experimental formulations. For instance, HPLC has been established as a reference method for the determination of Moexipril Hydrochloride, a component found in "this compound 7.5" tablets. A typical HPLC setup for such analysis involves a C18 column, a mobile phase composed of phosphate buffer (pH 2.0) and acetonitrile (1:1 v/v), and UV detection at 210 nm guidetopharmacology.org. Xylomethazoline hydrochloride can be used as an internal standard to ensure accuracy by correcting for injection volume variability guidetopharmacology.org.

Research findings highlight the accuracy and precision of HPLC methods. For the determination of Moexipril Hydrochloride, HPLC has demonstrated high accuracy, with reported recovery percentages around 99.7% wikipedia.org. This level of accuracy is critical for quantitative studies in drug development and formulation research.

Table 1: Typical HPLC Parameters for Moexipril Hydrochloride Analysis in this compound Research

| Parameter | Value |

| Column | RP-Hypersil MOS 100 C8 (10 µm, 250 mm × 4 mm I.D.) guidetopharmacology.org |

| Detector Wavelength | 210 nm (UV-VIS SPD-6AV detector) guidetopharmacology.org |

| Mobile Phase | Phosphate buffer (pH 2.0)-acetonitrile (1:1 v/v) guidetopharmacology.org |

| Flow Rate | 1.1 mL/min guidetopharmacology.org |

| Injection Volume | 20 µL guidetopharmacology.org |

| Temperature | Ambient guidetopharmacology.org |

| Internal Standard | Xylomethazoline hydrochloride (for certain applications) guidetopharmacology.org |

HPLC is also crucial for stability-indicative assays. Studies have shown that HPLC can monitor changes in Moexipril Hydrochloride concentration over time, indicating its decomposition kinetics. For example, research has evidenced that Moexipril Hydrochloride decomposition follows a first-order reaction model, with a decomposition rate constant of (3.67 ± 0.13) × 10⁻⁵ s⁻¹ under specific conditions guidetopharmacology.org. This capability is vital for assessing the shelf-life and degradation pathways of this compound components during storage or under stress conditions in research.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Research

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, offering enhanced speed, resolution, and sensitivity, making it highly suitable for high-throughput research in the context of this compound. While specific UPLC applications directly on this compound components were not extensively detailed in the provided snippets, UPLC is widely recognized for its utility in complex pharmaceutical analysis and metabolomics research, which would directly apply to this compound.

UPLC systems operate at higher pressures and utilize smaller particle size columns, leading to sharper peaks and reduced run times idrblab.net. This is particularly advantageous in research scenarios requiring rapid analysis of numerous samples, such as screening of new formulations or studying metabolic profiles related to this compound's pharmacological effects. For instance, UPLC coupled with mass spectrometry (UPLC-MS/MS) has been developed for the rapid and simultaneous determination of various metabolites in biological matrices, demonstrating high recovery rates (e.g., 92.2% to 108.0%) and precision (within-run imprecision 1.5% to 6.8%) idrblab.net. This illustrates UPLC's potential for high-throughput metabolomics studies to understand the biochemical impact of this compound's components. Furthermore, UPLC-Q-TOF-MS has been employed in serum metabolomics to study the mechanism of action of various compounds, suggesting its applicability in exploring the systemic effects of this compound mims.com.

Spectroscopic Methods for Molecular Interactions and Conformational Studies

Spectroscopic techniques provide crucial insights into the molecular structure, purity, and interactions of this compound components, complementing chromatographic separations.

UV Spectrophotometry for Research Assays

UV Spectrophotometry is a straightforward and cost-effective analytical method frequently employed in this compound research for quantitative analysis and initial purity assessments. This technique relies on the absorption of ultraviolet light by the chromophores present in the molecules. For Moexipril Hydrochloride, a component of "this compound 7.5" tablets, UV spectrophotometry has been developed and validated for its determination. A first-derivative UV spectrophotometric method, for example, quantifies Moexipril Hydrochloride by measuring the first-derivative absorbance at 274 nm wikipedia.org. This method has demonstrated linearity over a concentration range of 0.00012–0.0012% w/v and a low limit of detection (0.00006% w/v), making it suitable for routine analysis and research assays wikipedia.org.

UV spectrophotometry is also valuable for stability studies, as it can detect spectral interferences from degradation products or excipients. In the context of Moexipril Hydrochloride, studies have shown that while the first-derivative UV spectrophotometry is selective with respect to excipients, it may not be selective for degradation products, highlighting the need for complementary methods like HPLC for comprehensive stability assessment .

Table 2: Validation Parameters for First-Derivative UV Spectrophotometry of Moexipril Hydrochloride

| Parameter | Value |

| Linearity Range | 0.00012–0.0012% w/v wikipedia.org |

| Correlation Coefficient (r) | 0.999 |

| Limit of Detection (LOD) | 0.00006% w/v wikipedia.org |

| Accuracy (Average Recovery) | 100% |

| Precision (Average Standard Deviation) | < 1.5% |

| Wavelength (λmax) | 238 nm (first derivative) |

Mass Spectrometry (MS) in Metabolomics Research (excluding ADME/Toxicity)

Mass Spectrometry (MS) is an indispensable tool in this compound research, particularly in metabolomics, offering high sensitivity and specificity for the identification and quantification of small molecule biochemical compounds in biological specimens nih.govmims.com. In metabolomics research related to this compound, MS, often coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), allows for a comprehensive profiling of metabolic changes induced by the compound or its components.

MS-based metabolomics can provide insights into how this compound's components interact with biological systems at a molecular level, reflecting dynamic changes in metabolic pathways nih.govnih.govguidetopharmacology.org. For instance, targeted metabolomics approaches, which combine chromatographic separation with high-resolution MS, enable the simultaneous detection of hundreds of metabolites across major metabolic pathways guidetopharmacology.org. This capability is crucial for understanding the broader biochemical impact of this compound, such as its effects on energy metabolism or specific signaling pathways, without focusing on drug absorption, distribution, metabolism, and excretion (ADME) or toxicity profiles. Researchers can utilize MS to identify critical metabolites and metabolic alterations that underlie physiological and pathological mechanisms relevant to this compound's therapeutic actions mims.com.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation in Research Synthesis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation and confirmation of molecular structures, making it essential in the research synthesis of this compound components or their derivatives. NMR provides detailed information about the connectivity, stereochemistry, and conformation of molecules uni-freiburg.deuni.lu.

In research synthesis, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are routinely employed. For example, ¹H NMR is widely used for quantitative determination and structural analysis of specific compounds in complex mixtures uni-freiburg.de. ¹³C NMR, while less common for quantification, is highly valuable for structural confirmation due to its larger chemical shift range and higher resolution compared to ¹H NMR uni-freiburg.de. The application of advanced NMR techniques allows researchers to confirm the successful synthesis of this compound's individual components (like Triamterene, Bemetizide, Bupranolol, or Moexipril) and to characterize any new analogues or impurities that may arise during synthetic pathways. NMR can also be used to study molecular interactions and conformational changes, providing insights into how these molecules behave in solution uni.luebi.ac.uk. The ability to obtain detailed structural parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) is paramount for ensuring the identity and purity of synthesized compounds before further biological or pharmacological evaluation.

Computational and Theoretical Studies of Cardiotensin

Molecular Docking and Dynamics Simulations of Cardiotensin-ACE Interactions

Molecular docking and dynamics simulations are instrumental in elucidating the precise interactions between this compound (Moexipril) and its primary target, the Angiotensin-Converting Enzyme (ACE). ACE inhibitors function by binding to the active site of ACE, thereby blocking its enzymatic activity mims.comwikidoc.orgmims.com.

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand (this compound) within the active site of a target protein (ACE). These simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination bonds, often involving a zinc ion present in the ACE active site mims.comuni.lu. For ACE inhibitors, understanding these interactions is crucial for rational drug design. The ACE enzyme possesses two distinct domains, nACE and cACE, both of which are relevant for designing selective inhibitors uni.lu.

Following docking, molecular dynamics (MD) simulations provide a more comprehensive understanding of the stability and dynamic behavior of the this compound-ACE complex over time. MD simulations can confirm the binding modes predicted by docking and offer insights into the thermodynamic and dynamic properties of the interaction ebi.ac.ukguidetopharmacology.orguni.lu. This dynamic perspective is essential for assessing the long-term stability and conformational changes that occur upon ligand binding.

In Silico Prediction of Biological Activity and Target Engagement

In silico prediction methods are extensively used to forecast the biological activities and potential target engagement of chemical compounds, significantly accelerating the early stages of drug discovery. For this compound, these methods can predict its pharmacological effects and interactions with various biological targets.

Tools such as PASS Online can predict over 4000 biological activities, including pharmacological effects, mechanisms of action, and interactions with metabolic enzymes guidetopharmacology.org. This predictive capability allows researchers to infer the likely biological profile of this compound based on its chemical structure.

Furthermore, network-based predictive models, which integrate compound-target networks, are employed to identify potential drug candidates and their underlying mechanisms of action nih.gov. Biospectra analysis, a technique that classifies molecules based on chemical structure similarity, can predict interacting capabilities with multiple targets, even without prior information about the target nih.gov. This approach is vital for understanding the polypharmacology of this compound and identifying any off-target effects. Computational techniques also facilitate the prediction of drug metabolism and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are critical for optimizing lead compounds and mitigating drug failure nih.gov.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel ligands with similar biological activity to known compounds like this compound. A pharmacophore model defines the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target guidetopharmacology.orgnih.govnih.gov.

This process typically involves:

Pharmacophore Model Generation: Creating a 3D representation of the critical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) derived from the known active compound (this compound) or its target-bound complex guidetopharmacology.orgnih.gov.

Virtual Screening: Using the generated pharmacophore model as a 3D query to search large chemical databases for compounds that match these features nih.govnih.govidrblab.net. This allows for the rapid identification of potential new drug candidates from millions of compounds.

Virtual screening significantly increases the speed of bioactive molecule discovery by computationally selecting compounds most likely to interact with the identified target nih.gov. Recent advancements include deep learning frameworks, such as PharmacoNet, which enable ultra-large-scale virtual screening by directly estimating binding affinities. This approach helps in discovering novel leads with high inhibitory activity and different chemical scaffolds, expanding the therapeutic landscape nih.gov.

Computational Cardiac Modeling for Understanding Disease Mechanisms and Therapeutic Hypotheses

Computational cardiac modeling involves formulating the heart's function mathematically and representing it realistically through simulations. These models are increasingly used to understand disease mechanisms, optimize treatment strategies, and predict patient responses in cardiovascular medicine. They integrate diverse diagnostic data, including echocardiography, magnetic resonance imaging (MRI), and electrocardiograms (ECGs), to create personalized virtual patient models.

Table 1: Key Applications of Computational Cardiac Modeling

| Application Area | Description | Relevant Data Inputs |

| Disease Mechanism Elucidation | Investigating fundamental physiological and pathological mechanisms of cardiac diseases. | Genetic data, cellular properties, tissue characteristics. |

| Treatment Optimization | Guiding and optimizing therapeutic interventions, including drug therapies and device placements. | Patient-specific anatomy, physiological measurements. |

| Patient Response Prediction | Forecasting individual patient responses to specific treatments. | Multi-modal imaging, electrophysiological data, clinical history. |

| Virtual Patient Simulations | Creating personalized 3D models to capture individual anatomy and pathophysiology for tailored insights. | Echocardiography, MRI, ECG, genetics, blood pressure measurements. |

Electrophysiological modeling focuses specifically on the electrical activity of the heart. These models simulate the propagation of electrical impulses throughout myocardial tissue, from the level of ion channels and individual cells to whole organs. They can incorporate various perturbations, such as genetic mutations or drug effects, to predict their impact on cellular electrical activity and simulate common arrhythmia triggers. For this compound, electrophysiological models could be used to study how its interaction with ACE (and subsequent effects on the renin-angiotensin-aldosterone system) influences cardiac electrical stability and rhythm. Synthetic ECG signals generated from these models, with known ground truth labels of underlying diseases, can also be employed to validate machine learning tools for ECG analysis.

Multi-scale cardiovascular system simulations integrate various biological levels, from ion channels and cells to tissues, organs, and the entire circulatory system. These models address the fundamental challenge of disparate spatial and temporal scales, ranging from microseconds (molecular interactions) to years (disease progression).

They combine models of cardiac electrophysiology, myocardial tissue mechanics, and systemic hemodynamics to provide a holistic understanding of cardiovascular function. For instance, these simulations can be used to understand vascular disease progression, design clinical interventions, and elucidate mechanisms underlying diverse vascular conditions. In the context of this compound, multi-scale models could assess its systemic effects on blood flow dynamics, arterial compliance, and pressure wave propagation throughout the cardiovascular system, providing a comprehensive view of its therapeutic impact.

Electrophysiological Modeling

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming various aspects of cardiovascular medicine, including research related to compounds like this compound. These technologies are applied to analyze vast and complex medical datasets, identify intricate patterns, and make predictions that can inform drug discovery and patient care.

In this compound research, AI and ML can be utilized for:

Bioactivity Prediction and Virtual Screening: Deep learning methods enhance the prediction of bioactivity, facilitate de novo molecular design, and improve virtual screening and activity scoring nih.gov. This can lead to the identification of novel this compound-like compounds or optimize existing ones.

Drug Target Discovery: AI-based systems can help identify new drug targets relevant to cardiovascular diseases, potentially expanding the therapeutic applications of this compound or guiding the development of combination therapies.

Analysis of Clinical Data: ML algorithms can analyze heterogeneous clinical data, including electronic health records and imaging, to predict cardiovascular risk, assess disease progression, and compare treatment effectiveness. For example, AI can automate the analysis of electrocardiograms (ECGs) by identifying subtle results that human experts might overlook.

Personalized Treatment Strategies: By analyzing patient-specific data, AI/ML can contribute to precision medicine, enabling tailored treatment plans that optimize outcomes for individual patients receiving this compound or similar therapies.

Table 2: Applications of AI/ML in Cardiovascular Research

| Application Area | Description | Example |

| Diagnostic Accuracy Enhancement | Improving the precision of disease diagnosis through analysis of medical images and physiological signals. | Analyzing cardiac imaging for early detection; automating ECG analysis. |

| Risk Prediction | Identifying patients at higher risk of cardiovascular events based on their medical data. | Predicting cardiovascular risk scores; forecasting heart failure readmission rates. |

| Drug Development & Repurposing | Accelerating the discovery of new drug candidates and identifying new uses for existing drugs. | Enhancing bioactivity prediction; facilitating de novo molecular design; novel drug target discovery. nih.gov |

| Treatment Optimization | Guiding personalized treatment plans and optimizing therapeutic interventions. | Informing care decisions; tailoring therapies to individual patient needs. |

Future Research Directions and Unexplored Avenues for Cardiotensin

Identification of Novel Molecular Targets and Off-Targets for Research

While the primary molecular targets for Triamterene (epithelial sodium channel inhibition), Bupranolol (beta-adrenergic receptor antagonism), and Bemetizide (thiazide-sensitive sodium-chloride cotransporter inhibition) are well-established, future research could focus on identifying novel molecular targets or off-targets modulated by the combined action of Cardiotensin. For instance, investigations could explore whether the unique pharmacokinetic and pharmacodynamic interplay of these three compounds leads to unforeseen interactions with other receptor systems, enzymes, or ion channels. Advanced screening methodologies, such as high-throughput phenotypic screening or ligand-binding assays, could be employed to uncover previously unrecognized binding sites or downstream signaling pathways affected by the combination. Furthermore, studying off-target effects, not necessarily adverse, but rather those contributing to beneficial pleiotropic actions, could reveal new therapeutic potential. Research might also delve into the impact of this compound on gene expression profiles or protein-protein interactions within cardiovascular cells, potentially uncovering novel regulatory networks.

Investigation of Unconventional Mechanisms Beyond Classic ACE Inhibition

Given that this compound's components are not classic Angiotensin-Converting Enzyme (ACE) inhibitors, future research should explicitly investigate unconventional mechanisms of action that extend beyond their well-known diuretic and beta-blocking properties. This could include exploring the combination's influence on the renin-angiotensin-aldosterone system (RAAS) at points other than ACE, or its modulation of alternative compensatory pathways in hypertension and heart failure. For example, studies might examine the impact of this compound on natriuretic peptide systems, endothelin pathways, or nitric oxide bioavailability, which are crucial in cardiovascular homeostasis. Research into the potential for "cross-talk" between the distinct mechanisms of Triamterene, Bupranolol, and Bemetizide could reveal emergent properties not observed with individual agents. This could involve examining how the potassium-sparing effect of Triamterene, combined with the beta-blockade of Bupranolol and the diuretic action of Bemetizide, collectively influences vascular tone, cardiac remodeling, or electrolyte balance in ways that are not merely additive.

Development of Advanced Preclinical Models for Complex Disease States

The development and utilization of advanced preclinical models are crucial for comprehensively understanding this compound's efficacy and mechanisms in complex cardiovascular disease states. Traditional models often focus on single disease parameters, but future research should leverage models that mimic the multifactorial nature of human cardiovascular conditions. This includes models of resistant hypertension, heart failure with preserved ejection fraction (HFpEF), or hypertension complicated by metabolic syndrome. Organ-on-a-chip technologies, patient-derived induced pluripotent stem cell (iPSC) models, and genetically engineered animal models that recapitulate specific human pathophysiologies (e.g., genetic predispositions to fibrosis or inflammation) offer more physiologically relevant platforms. These models can facilitate the study of this compound's long-term effects on organ damage, remodeling, and functional improvement, providing a more nuanced understanding of its therapeutic potential beyond simple blood pressure reduction.

Exploration of this compound's Role in Emerging Cardiovascular Pathophysiology (e.g., inflammation, fibrosis, oxidative stress)

Emerging evidence highlights the critical roles of inflammation, fibrosis, and oxidative stress in the progression of cardiovascular diseases. Future research should explore this compound's potential to modulate these pathophysiological processes. Investigations could focus on whether the combination, or its individual components, directly or indirectly influences inflammatory cytokines, profibrotic growth factors (e.g., TGF-β), or reactive oxygen species (ROS) production. For example, studies could assess the impact of this compound on markers of systemic inflammation (e.g., C-reactive protein), cellular oxidative stress (e.g., malondialdehyde), or collagen deposition in cardiac and renal tissues in relevant preclinical models. Understanding this compound's effects on these pathways could uncover novel therapeutic benefits beyond its primary hemodynamic actions, potentially offering strategies for preventing or reversing organ damage in chronic cardiovascular conditions.

Integration of Multi-omics Data for Comprehensive Mechanistic Elucidation

Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) is essential for a comprehensive elucidation of this compound's mechanisms of action and its effects on biological systems. This approach can provide a holistic view of how the combination drug impacts gene expression, protein synthesis, and metabolic pathways in various tissues relevant to cardiovascular health. By comparing omics profiles from treated versus untreated preclinical models, researchers can identify novel biomarkers of response, predict potential drug interactions at a systems level, and uncover complex regulatory networks modulated by this compound. For instance, transcriptomic analysis could reveal changes in gene sets related to inflammation or fibrosis, while metabolomics could pinpoint alterations in lipid or amino acid metabolism. Such integrated analyses can provide unprecedented insights into the drug's systemic effects and help tailor future therapeutic strategies.

Strategies for Overcoming Translational Challenges in Preclinical Research

Translational challenges often impede the successful progression of promising preclinical findings to clinical application. For this compound, future research should actively develop strategies to overcome these hurdles. This includes establishing robust preclinical-to-clinical correlations by using animal models that closely mimic human disease, employing standardized outcome measures, and conducting rigorous statistical analyses. Emphasis should be placed on identifying preclinical biomarkers that are highly predictive of clinical efficacy and safety. Furthermore, research should address the variability in drug response observed in preclinical models, potentially by exploring pharmacogenomic influences relevant to the individual components of this compound. Developing innovative preclinical study designs, such as adaptive trials or umbrella/basket trials in animal models, could also accelerate the identification of optimal therapeutic strategies and reduce attrition rates in later development stages.

Potential for Repurposing or Novel Preclinical Applications (e.g., beyond hypertension)

Given the multi-component nature of this compound, there is significant potential for exploring its repurposing or novel preclinical applications beyond its established role in hypertension. The individual components, Triamterene, Bupranolol, and Bemetizide, each have distinct pharmacological profiles that might offer benefits in other disease areas, either individually or in combination. For example, the beta-blocking action of Bupranolol could be explored in conditions involving sympathetic overactivity, while the diuretic properties of Triamterene and Bemetizide might be relevant in non-cardiovascular edema or certain renal disorders. Future research could investigate this compound's utility in conditions such as pulmonary hypertension, chronic kidney disease progression (beyond its diuretic effects), or even certain neurological disorders where cardiovascular comorbidities play a significant role. This would involve targeted preclinical studies to assess efficacy, mechanism, and dose-response in these new indications.

Q & A

Q. How can researchers determine appropriate sample sizes for preclinical studies investigating Cardiotensin's hemodynamic effects?

Methodological Answer: Utilize power analysis to calculate sample size, considering effect size estimates from prior studies, desired statistical power (typically ≥0.80), and acceptable Type I error rate (α ≤0.05). For example, if previous studies show a 15% reduction in blood pressure with this compound, use Cohen’s d to estimate effect size and apply G*Power software for calculation. Ensure ethical approval for animal or human studies aligns with institutional guidelines .

Table 1: Sample Power Analysis Parameters

| Effect Size (Cohen’s d) | α | Power | Required Sample Size (per group) |

|---|---|---|---|

| 0.5 | 0.05 | 0.80 | 64 |

| 0.8 | 0.05 | 0.90 | 34 |

Q. What methodologies ensure reproducibility in this compound’s pharmacokinetic studies?

Methodological Answer: Adopt standardized protocols for dosing, sample collection intervals, and bioanalytical techniques (e.g., HPLC-MS). Include detailed descriptions of animal models (species, strain, weight) or human cohorts (age, comorbidities). Independent replication across labs and blinded data analysis reduce bias. Reference guidelines from for variable definitions and reporting .

Q. How should control groups be designed in this compound trials to account for placebo effects?

Methodological Answer: Implement randomized, double-blind designs with active controls (e.g., established antihypertensives) and placebo arms. Stratify randomization by baseline risk factors (e.g., hypertension severity). For ethical compliance in human trials, ensure transparent participant consent forms and DSMB oversight .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Apply triangulation:

- Validate in vitro findings using ex vivo models (e.g., isolated heart preparations).

- Conduct mechanistic studies (e.g., knockouts of this compound’s molecular targets in animal models).

- Use sensitivity analyses to test assumptions in pharmacokinetic-pharmacodynamic (PK-PD) models .

Table 2: Common Data Contradictions & Resolution Strategies

| Contradiction Type | Resolution Approach |

|---|---|

| In vitro vs. in vivo efficacy | Multi-scale modeling |

| Species-specific responses | Cross-species target validation |

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships in heterogeneous populations?

Methodological Answer: Use mixed-effects models to account for inter-individual variability, incorporating covariates (e.g., renal function, genetic polymorphisms). Subgroup analyses stratified by biomarkers (e.g., NT-proBNP) can identify responders. Sensitivity analyses should address missing data via multiple imputation .

Q. How can temporal confounding be addressed in longitudinal studies of this compound’s cardiovascular outcomes?

Methodological Answer: Employ time-dependent covariate adjustments in Cox proportional hazards models. For example, model fluctuating blood pressure measurements as time-varying predictors. Sensitivity analyses using landmark methods can validate findings .

Q. What criteria prioritize conflicting findings when this compound exhibits pleiotropic effects?

Methodological Answer: Rank findings by clinical relevance (e.g., effect size on primary endpoints) and biological plausibility (e.g., pathway enrichment analyses). Use hierarchical Bayesian models to integrate preclinical and clinical data, weighting evidence by study quality scores from tools like the Newcastle-Ottawa Scale .

Methodological Frameworks for Data Validation

Q. How to validate this compound’s target engagement in complex biological systems?

Methodological Answer: Combine multi-modal imaging (e.g., PET scans with radiolabeled this compound) and pharmacodynamic biomarkers (e.g., angiotensin II levels). Confirm target specificity using CRISPR-Cas9 knockouts in cellular assays .

Q. What strategies integrate multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer: Apply pathway analysis (e.g., Ingenuity IPA) to transcriptomic and proteomic datasets. Machine learning (e.g., random forests) can identify predictive biomarkers of response. Validate findings in independent cohorts and functional assays .

Ethical and Reproducibility Considerations

Q. What ethical considerations are unique to this compound trials involving vulnerable populations (e.g., elderly with heart failure)?

Methodological Answer: Develop adaptive consent protocols for cognitively impaired participants, including surrogate decision-makers. Monitor adverse events (e.g., hypotension) with real-time DSMB reviews. Reference IRB guidelines from for risk-benefit assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.